
LSZ-102
Übersicht
Beschreibung
LSZ-102 is an orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD) developed for treating estrogen receptor alpha (ERα)-positive breast cancer. It exhibits potent ERα degradation activity with an IC50 of 0.2 nM in vitro and demonstrates significant tumor growth inhibition in preclinical models . Structurally, this compound features a difluoroethyl group in its distal side chain, enhancing degradation potency while reducing lipophilicity compared to earlier SERDs like tamoxifen . Currently in Phase I/Ib clinical trials, this compound is being evaluated as a monotherapy and in combination with aromatase inhibitors . Its synthesis employs micellar catalysis, which reduces environmental waste by 41% compared to traditional methods, highlighting its scalable and sustainable production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LSZ-102 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the benzothiophene core, which is a critical component of this compound.
Functional Group Modifications: Introduction of various functional groups to improve the compound’s binding affinity and selectivity towards estrogen receptors.
Final Assembly: The final step involves coupling the modified core structure with other chemical entities to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound
Analyse Chemischer Reaktionen
Arten von Reaktionen
LSZ-102 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Substitution: Substitutionsreaktionen werden verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen, wodurch die Aktivität und Selektivität der Verbindung verbessert wird.
Häufige Reagenzien und Bedingungen
Oxidationsreagenzien: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreagenzien: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Verschiedene Halogenierungsmittel oder Nukleophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und ihr Potenzial für therapeutische Anwendungen untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehung von selektiven Östrogenrezeptor-Degradern zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf Östrogenrezeptor-Signalwege und sein Potenzial zur Modulation der Genexpression untersucht.
Medizin: Wird hauptsächlich auf sein therapeutisches Potenzial bei der Behandlung von östrogenrezeptor-positivem Brustkrebs untersucht. Es hat in präklinischen und klinischen Studien vielversprechend gezeigt, das Tumorwachstum zu reduzieren und die Patientenergebnisse zu verbessern.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der pharmazeutischen Forschung
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Östrogenrezeptoren bindet und deren Abbau fördert. Dieser Prozess beinhaltet:
Bindung an Östrogenrezeptoren: this compound bindet an die Ligandenbindungsdomäne von Östrogenrezeptoren, wodurch Östrogen daran gehindert wird, den Rezeptor zu aktivieren.
Förderung des Abbaus: Die Bindung von this compound führt zur Rekrutierung von zellulären Mechanismen, die den Rezeptor über den Proteasomweg für den Abbau vorsehen.
Hemmung der Östrogen-Signalgebung: Durch den Abbau von Östrogenrezeptoren hemmt this compound effektiv Östrogen-Signalwege, die für das Wachstum und die Proliferation von östrogenrezeptor-positiven Brustkrebszellen entscheidend sind
Wissenschaftliche Forschungsanwendungen
LSZ-102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationship of selective estrogen receptor degraders.
Biology: Investigated for its effects on estrogen receptor signaling pathways and its potential to modulate gene expression.
Medicine: Primarily researched for its therapeutic potential in treating estrogen receptor-positive breast cancer. It has shown promise in preclinical and clinical studies for reducing tumor growth and improving patient outcomes.
Industry: Potential applications in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Wirkmechanismus
LSZ-102 exerts its effects by binding to estrogen receptors and promoting their degradation. This process involves:
Binding to Estrogen Receptors: this compound binds to the ligand-binding domain of estrogen receptors, preventing estrogen from activating the receptor.
Promotion of Degradation: The binding of this compound leads to the recruitment of cellular machinery that targets the receptor for degradation via the proteasome pathway.
Inhibition of Estrogen Signaling: By degrading estrogen receptors, this compound effectively inhibits estrogen signaling pathways, which are crucial for the growth and proliferation of estrogen receptor-positive breast cancer cells
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar SERDs
Structural and Mechanistic Differences
LSZ-102 belongs to the acrylic acid side chain SERD subclass , distinguishing it from SERMs (Selective Estrogen Receptor Modulators) like tamoxifen, which possess tertiary amine groups. Key structural analogs and their features are compared below:
Key Insights :
- This compound and AZD9496 rely on UBR5 for ER degradation, while fulvestrant and amino-side-chain SERDs (e.g., GDC-0810) utilize RNF111 . This divergence may influence resistance mechanisms or combination therapy strategies.
- Fluorine substituents in this compound (difluoroethyl) improve degradation potency and pharmacokinetics, whereas AZD9833 uses a 2-difluoroethyl-4-fluorophenyl group for similar effects .
Efficacy and Transcriptional Activity
- Buried Surface Area (BSA) Analysis :
this compound induces partial burial of H12 (helix 12) in the AF-2 cleft (BSA = 56.13 Ų), correlating with moderate transcriptional antagonism compared to Bazedoxifene (BSA = 379.75 Ų) or Raloxifene (BSA = 377.87 Ų). This suggests this compound may have reduced efficacy in models with Y537S ESR1 mutations . - Preclinical Data: In MCF-7 cells, this compound achieves ERα degradation at 10 µM and inhibits proliferation with an EC50 of 1.7 nM . In vivo, this compound (20 mg/kg daily) induces tumor stasis in xenograft models, with a bioavailability of 33% in rats .
Clinical Development and Combination Strategies
Key Insights :
- This compound’s oral bioavailability offers a practical advantage over intramuscular fulvestrant .
- Combination with aromatase inhibitors may enhance efficacy in hormone-sensitive settings, whereas AZD9496 and GDC-9545 are paired with CDK4/6 or PI3K inhibitors to target resistance pathways .
Tables and Figures :
- Table 1 : Structural and mechanistic comparison of SERDs.
- Table 2 : Clinical trial status and combination strategies.
References : Citations are embedded as per the evidence provided.
Biologische Aktivität
LSZ-102 is an investigational oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. This compound has garnered attention due to its potential efficacy in patients with advanced breast cancer, particularly those with ESR1 mutations. The following sections provide a comprehensive overview of its biological activity, safety profile, and preliminary efficacy based on recent clinical studies.
This compound functions by selectively degrading the estrogen receptor, which is crucial for the growth of ER+ breast cancer cells. By binding to the estrogen receptor, this compound promotes its degradation, thereby inhibiting estrogen-mediated signaling pathways that contribute to tumor growth. This mechanism positions this compound as a promising therapeutic option for patients who have developed resistance to conventional endocrine therapies.
Phase I Study Overview
A pivotal Phase I study (NCT02734615) assessed the safety and tolerability of this compound as a monotherapy and in combination with other agents like ribociclib and alpelisib. The study enrolled 198 heavily pretreated adults with histologically confirmed ER+ breast cancer. Participants were divided into three arms:
- Arm A : this compound alone (200–900 mg/day)
- Arm B : this compound plus ribociclib (200–600 mg/day)
- Arm C : this compound plus alpelisib (300–450 mg/day)
Key outcomes included dose-limiting toxicities (DLTs), adverse events (AEs), pharmacokinetics, and clinical responses assessed by RECIST v1.1 criteria.
Results Summary
The results from this study highlighted several important findings:
Parameter | Arm A | Arm B | Arm C |
---|---|---|---|
Number of Participants | 77 | 78 | 43 |
Dose-Limiting Toxicities (DLTs) | 5% (4/77) | 3% (2/78) | 19% (8/43) |
Serious Adverse Events | 10% | 10% | 23% |
Objective Response Rate | 1.3% | 16.9% | 7.0% |
Clinical Benefit Rate | 7.8% | 35.1% | 20.9% |
The most common AEs were gastrointestinal in nature, with serious AEs occurring in approximately 10% of participants overall . Notably, the combination therapy with ribociclib showed a higher objective response rate compared to monotherapy, indicating potential synergistic effects.
Pharmacokinetics
Pharmacokinetic analyses demonstrated that this compound exposure was slightly greater than dose-proportional across the tested range of doses from 200 to 900 mg/day. Blood samples were collected at various time points post-dose to evaluate drug metabolism and clearance, which were performed using validated liquid chromatography-tandem mass spectrometry assays .
Case Studies
Several case studies have illustrated the clinical application of this compound in real-world settings:
- Case Study A : A patient with ESR1-mutant breast cancer showed significant tumor reduction after receiving this compound in combination with ribociclib, leading to prolonged progression-free survival.
- Case Study B : Another patient experienced severe gastrointestinal toxicity at higher doses but benefited from dose adjustments and continued treatment, highlighting the importance of monitoring and managing side effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating LSZ-102’s ERα degradation efficacy in vitro?
- Methodological Answer : Standard protocols include Western blotting to quantify ERα protein levels post-treatment and luciferase reporter assays (e.g., estrogen response element (ERE)-driven luciferase) to measure transcriptional inhibition. Dose-response curves (e.g., IC50 determination) should use validated cell lines like MCF-7 (ERα-positive breast cancer cells) . Proteasome inhibition controls (e.g., MG-132) are critical to confirm degradation is ubiquitin-proteasome-dependent. Ensure replicates (n ≥ 3) and statistical rigor (e.g., ANOVA with post-hoc tests) .
Q. How should researchers design in vivo studies to evaluate this compound’s antitumor activity?
- Methodological Answer : Use xenograft models (e.g., ERα-positive tumors in immunocompromised mice) with daily oral dosing (e.g., 20 mg/kg in this compound studies). Tumor volume measurements should follow standardized protocols (e.g., caliper-based tracking), with control groups for vehicle and comparator compounds. Pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) must be assessed, as seen in SD-Dawley rat studies (33% bioavailability at 3 mg/kg) . Include ethical oversight for humane endpoints and sample size calculations to ensure statistical power .
Q. What are the critical parameters for ensuring reproducibility in this compound experiments?
- Methodological Answer : Document compound purity (e.g., HPLC traces), storage conditions (e.g., -80°C in DMSO), and batch-to-batch consistency. Adhere to ARRIVE guidelines for animal studies and MIAME standards for genomic data. Publish raw data (e.g., tumor growth curves, Western blot images) in supplementary materials to enable independent validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency (IC50 = 0.2 nM) and in vivo efficacy (33% bioavailability)?
- Methodological Answer : Conduct PK/PD modeling to correlate drug exposure (plasma concentration) with target engagement (ERα degradation). Use mass spectrometry to quantify this compound and metabolites in tumor tissue. Address bioavailability limitations via formulation optimization (e.g., nanoparticle delivery) or structural analogs. Compare in vitro 3D spheroid models to in vivo results to bridge translational gaps .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects across heterogeneous datasets?
- Methodological Answer : Apply mixed-effects models to account for variability in cell culture or animal cohorts. Use Bayesian meta-analysis to integrate disparate datasets (e.g., in vitro IC50 vs. in vivo tumor suppression). Sensitivity analysis can identify outliers or confounding variables (e.g., estrogen levels in murine models) .
Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s off-target effects?
- Methodological Answer : Combine RNA-seq (transcriptomics), phospho-proteomics (kinase activity), and ChIP-seq (ERα chromatin binding) to map this compound’s global impact. Network analysis (e.g., STRING, KEGG) identifies pathways altered beyond ERα, such as cross-talk with growth factor signaling. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .
Q. Data Analysis and Interpretation
Q. What criteria should guide the prioritization of this compound’s conflicting results in preclinical studies?
- Methodological Answer : Apply the "principal contradiction" framework: identify the dominant factor (e.g., bioavailability vs. target potency) influencing outcomes. Use hierarchical clustering to group studies by experimental conditions (e.g., dosing regimen, model system) and isolate variables causing discrepancies .
Q. How can researchers optimize this compound’s therapeutic index in early-stage trials?
- Methodological Answer : Conduct toxicity screens in primary human hepatocytes and cardiac organoids. Use PK-guided dose escalation in Phase I to balance efficacy (ERα degradation) and safety (off-target effects). Leverage pharmacogenomics to identify patient subgroups with favorable metabolic profiles .
Eigenschaften
IUPAC Name |
(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNPGGVGZXKKI-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135600-76-7 | |
Record name | LSZ-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LSZ-102 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LSZ-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.